2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one 2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 918107-52-5
VCID: VC15937582
InChI: InChI=1S/C14H11NOS/c16-14-8-9-17-15(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2
SMILES:
Molecular Formula: C14H11NOS
Molecular Weight: 241.31 g/mol

2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one

CAS No.: 918107-52-5

Cat. No.: VC15937582

Molecular Formula: C14H11NOS

Molecular Weight: 241.31 g/mol

* For research use only. Not for human or veterinary use.

2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one - 918107-52-5

Specification

CAS No. 918107-52-5
Molecular Formula C14H11NOS
Molecular Weight 241.31 g/mol
IUPAC Name 2-(naphthalen-1-ylmethyl)-1,2-thiazol-3-one
Standard InChI InChI=1S/C14H11NOS/c16-14-8-9-17-15(14)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-9H,10H2
Standard InChI Key RFOXRRVWKIDYHD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2CN3C(=O)C=CS3

Introduction

2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that combines a naphthalene moiety with an isothiazolone ring. This unique structure imparts specific electronic and steric properties, influencing its chemical reactivity and biological activity. The compound has been studied for its potential applications in medicinal chemistry, particularly due to its antimicrobial and antifungal properties.

Biological Activity

2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one exhibits significant biological activity, including antimicrobial and antifungal properties. Its mechanism of action involves interaction with thiol groups in proteins, which can inhibit enzyme activities and disrupt cellular processes. This makes it a candidate for further investigation in drug development aimed at treating infections.

Applications and Research Findings

The compound's unique structure allows it to be utilized in various synthetic pathways and biological studies. Interaction studies have shown that it interacts with specific biological targets, such as enzymes involved in metabolic pathways. The ability to bind with thiol groups in proteins suggests potential inhibitory effects on enzyme activity, leading to disrupted cellular functions.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one, such as 4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one, which has a molecular weight of 310.2 g/mol and includes chloro substituents . These differences in structure can affect their reactivity and biological activity.

Data Table: Comparison of 2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one with Similar Compounds

Compound NameMolecular Weight (g/mol)Biological ActivityStructural Features
2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-oneApproximately 241.31Antimicrobial, AntifungalNaphthalene moiety linked to isothiazolone ring
4,5-Dichloro-2-[(naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one310.2Not specifiedChloro substituents on the thiazolone ring

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